molecular formula C22H19N5O4 B2835878 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1203244-69-2

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2835878
CAS No.: 1203244-69-2
M. Wt: 417.425
InChI Key: XNNTWLIYYLHGJL-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Biological Activity

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, featuring a furan ring and a pyrazolo[3,4-b]pyridine moiety. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to N-(4-(furan-2-yl)-1-methyl-6-oxo...) have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study by Paczkowski et al. highlighted that certain pyrazoloquinoline derivatives showed promising results in attenuating tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives have shown selective inhibition of the COX-2 enzyme, which is crucial in inflammatory pathways. The presence of the furan group may enhance this selectivity, leading to reduced side effects compared to non-selective inhibitors .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. Preliminary data suggest that it may influence the NF-kB pathway, which plays a critical role in inflammation and cancer progression. Further molecular docking studies are needed to elucidate the precise interactions at the molecular level.

Study 1: Anticancer Activity

In a recent study involving human breast cancer cells (MCF-7), N-(4-(furan-2-yl)-1-methyl...) was found to induce apoptosis through caspase activation. The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating potent anticancer activity .

Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of related compounds demonstrated that those containing the pyrazolo[3,4-b]pyridine structure significantly reduced edema in a rat model of paw inflammation. The compounds were administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent response in inflammation reduction .

Data Summary Table

Biological Activity IC50/Effect Model Organism Reference
Anticancer15 µMMCF-7 (human breast cancer)
Anti-inflammatoryDose-dependent (5–20 mg/kg)Rat paw edema model

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-11-17(12-6-3-4-7-14(12)23-11)19(29)22(30)25-20-18-13(15-8-5-9-31-15)10-16(28)24-21(18)27(2)26-20/h3-9,13,23H,10H2,1-2H3,(H,24,28)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNTWLIYYLHGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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